molecular formula C17H14ClFN2OS B2498952 (4-chlorophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851865-09-3

(4-chlorophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No. B2498952
M. Wt: 348.82
InChI Key: MVJHSZZPLRYZFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including oxidation and nucleophilic addition reactions. For instance, (4-Chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone was synthesized via oxidation of corresponding benzo[b]thiophene derivatives, demonstrating the compound's complexity and the intricate methodologies required for its creation (Pouzet et al., 1998).

Molecular Structure Analysis

Detailed molecular structure analysis through spectroscopic methods and theoretical calculations, such as Density Functional Theory (DFT), reveals the compound's geometrical parameters, bonding features, and vibrational wave numbers. These studies contribute to understanding the molecule's stability and reactivity (Shahana & Yardily, 2020).

Chemical Reactions and Properties

Chemical reactions, including Michael-type nucleophilic additions and reactions with sulfur- and oxygen-containing nucleophiles, showcase the compound's reactivity and potential for further functionalization (Pouzet et al., 1998). Such reactions are pivotal for the compound's application in synthesizing more complex molecules.

Physical Properties Analysis

Investigations into the compound's physical properties, including its crystal structure and intermolecular interactions, are crucial for understanding its behavior in solid states and potential applications in material science. For example, X-ray diffraction studies provide insight into the molecular conformation and the stabilizing effects of hydrogen bonds and π-π interactions (Zhou Yu, 2002).

Chemical Properties Analysis

The compound's chemical properties, such as its electronic structure, vibrational activities, and reactivity patterns, have been thoroughly analyzed through spectroscopic techniques and quantum chemical calculations. These analyses reveal the compound's potential as an anti-Candida agent and its chemical stability and reactivity (Jayasheela et al., 2018).

Scientific Research Applications

Synthetic Chemistry and Antioxidant Activity

Research indicates that compounds with similar functionalities, such as those incorporating thiazole moieties and benzylthio groups, have been synthesized and evaluated for their antioxidant activity. For example, derivatives with thiazole moieties were synthesized and showed potent antioxidant activity, suggesting that compounds with similar structural elements might be investigated for their antioxidant capabilities or as potential leads for developing new antioxidant agents (Reddy et al., 2015).

Medicinal Chemistry Applications

Compounds bearing benzylthio groups and related heterocyclic frameworks have been explored for various biological activities. Studies have focused on their synthesis and reactivity towards developing potential therapeutic agents. For instance, synthesis and structural optimization efforts have led to the identification of compounds as potent inhibitors in enzyme assays, suggesting that similar compounds could be explored for their therapeutic potential or as a basis for drug discovery projects. The structural features of these compounds, including halogenation, are critical for their bioactivity, indicating that the (4-chlorophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone could potentially be investigated in similar contexts (Ottosen et al., 2003).

Material Science and Luminescence Applications

Research on donor-acceptor molecules similar in structure to the compound of interest has shown promising applications in material science, particularly in luminescence. Studies have shown that certain organic compounds demonstrate delayed fluorescence and room-temperature phosphorescence, highlighting the potential of similar compounds in the development of new materials for optoelectronic applications (Wen et al., 2021).

Safety And Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety assessment .

Future Directions

The study of this compound could potentially contribute to the development of new pharmaceuticals, particularly if it exhibits promising biological activity. Future research could involve detailed synthesis and characterization studies, in vitro and in vivo testing, and eventually clinical trials .

properties

IUPAC Name

(4-chlorophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2OS/c18-14-6-4-13(5-7-14)16(22)21-9-8-20-17(21)23-11-12-2-1-3-15(19)10-12/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJHSZZPLRYZFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-chlorophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

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